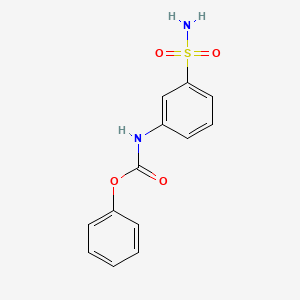

phenyl N-(3-sulfamoylphenyl)carbamate

Description

Historical context and discovery

The historical development of phenyl N-(3-sulfamoylphenyl)carbamate must be understood within the broader context of sulfonamide and carbamate chemistry evolution. Sulfonamide chemistry traces its origins to the groundbreaking work of Gerhard Domagk in the 1930s, who discovered the first sulfa drug, Prontosil, in 1935. This discovery marked the beginning of systematic antibacterial therapy and earned Domagk the Nobel Prize, although he was forced by German authorities to reject it initially. The fundamental sulfonamide structure, featuring the sulfamoyl group (-SO₂NH₂), became a cornerstone of medicinal chemistry following the identification of sulfanilamide as the active metabolite of Prontosil.

The evolution of sulfonamide chemistry gained momentum during World War II, when powdered sulfanilamide was extensively used by Allied forces to reduce infection rates and significantly decrease mortality compared to previous conflicts. This practical application demonstrated the life-saving potential of sulfonamide derivatives and spurred intensive research into structural modifications and hybrid compounds. The development of modern sulfonamide derivatives continued throughout the twentieth century, with researchers exploring various substitution patterns and functional group combinations to enhance selectivity and reduce toxicity.

Carbamate chemistry developed along parallel lines, with carbamic acid derivatives gaining prominence due to their unique reactivity and biological properties. The carbamate functional group, characterized by the structure R-NH-CO-OR', represents a versatile scaffold that combines the hydrogen-bonding capabilities of amides with the hydrolytic stability of esters. Early work in carbamate synthesis established fundamental synthetic methodologies, including the reaction of sulfonyl chlorides with amines and the alcoholysis of carbamoyl chlorides.

The specific compound this compound emerged from efforts to create hybrid molecules that could potentially exhibit the biological activity of sulfonamides while benefiting from the pharmaceutical properties of carbamate linkages. Patent literature from the early 2000s suggests that systematic exploration of sulfonamide-carbamate hybrids was motivated by the need to develop compounds with enhanced selectivity for specific biological targets.

Classification within carbamate and sulfonamide chemistry

This compound occupies a unique position within the classification systems of both carbamate and sulfonamide chemistry. From the perspective of carbamate classification, this compound belongs to the category of aryl carbamates, specifically phenyl carbamates, where the carbamate carbonyl is attached to a phenyl group through an oxygen linkage. The general structure of carbamates follows the pattern R₂N-CO-OR', and in this case, the nitrogen bears a 3-sulfamoylphenyl substituent while the oxygen is bonded to a phenyl group.

Within sulfonamide chemistry, the compound is classified as an aromatic sulfonamide derivative, specifically a meta-substituted benzenesulfonamide. The sulfonamide functional group consists of a sulfonyl group (SO₂) connected to an amine group, creating the characteristic -SO₂-NH₂ arrangement. The meta-positioning of the sulfamoyl group relative to the carbamate linkage distinguishes this compound from its para-substituted analog, phenyl N-(4-sulfamoylphenyl)carbamate, which has been documented with the Chemical Abstracts Service number 41104-56-7.

The hybrid nature of this compound places it within the emerging class of bifunctional molecules that combine multiple pharmacophores. These compounds represent a sophisticated approach to drug design, where distinct functional groups are incorporated into a single molecular framework to achieve synergistic effects or to target multiple biological pathways simultaneously. Research into similar hybrid structures has demonstrated that the spatial arrangement of functional groups can significantly influence biological activity and selectivity profiles.

The compound's classification extends to its potential role as a carbonic anhydrase inhibitor, a property commonly associated with sulfonamide derivatives. Studies of related compounds have shown that the presence of sulfamoyl groups can confer inhibitory activity against various carbonic anhydrase isoforms, including human carbonic anhydrase I, II, IV, and IX. The incorporation of the carbamate linkage may modulate this activity and potentially enhance selectivity for specific isoforms.

Nomenclature and systematic naming conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for both carbamate and sulfonamide functional groups. The compound name can be deconstructed into its constituent parts to understand the molecular architecture: "phenyl" refers to the phenyl group attached to the carbamate oxygen, "N-(3-sulfamoylphenyl)" indicates that the nitrogen of the carbamate is substituted with a phenyl ring bearing a sulfamoyl group at the meta position, and "carbamate" designates the central functional group.

The Chemical Abstracts Service has assigned the registry number 129513-94-6 to this compound, providing a unique identifier that facilitates database searches and chemical commerce. The molecular formula C₁₃H₁₂N₂O₄S indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, which together yield a molecular weight of 292.31 grams per mole.

The Simplified Molecular Input Line Entry System representation of the compound is given as C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N, which provides a linear notation for the molecular structure that can be processed by chemical software systems. The International Chemical Identifier string InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18) offers a standardized representation that includes stereochemical information.

Alternative systematic names for this compound include "phenyl (3-sulfamoylphenyl)carbamate" and "carbamic acid, N-(3-sulfamoylphenyl)-, phenyl ester," both of which emphasize different aspects of the molecular structure. The first form highlights the substitution pattern, while the second emphasizes the ester nature of the carbamate linkage. These naming variations reflect the flexibility inherent in chemical nomenclature systems and the need to accommodate different perspectives on molecular structure.

Significance in organic chemistry research

The significance of this compound in organic chemistry research extends across multiple domains, including synthetic methodology development, structure-activity relationship studies, and medicinal chemistry applications. The compound serves as a representative example of hybrid molecules that combine distinct pharmacophores, making it valuable for understanding how structural modifications can influence biological activity and chemical reactivity.

From a synthetic perspective, the compound represents an important target for methodology development in carbamate formation and sulfonamide chemistry. Synthetic approaches to related compounds have utilized various strategies, including the reaction of sulfonyl chlorides with amines, the treatment of isothiocyanates with carbamates, and the use of "click chemistry" approaches for triazole formation. These methodologies have been refined through studies of similar compounds, contributing to the broader understanding of efficient synthetic routes to complex sulfonamide-carbamate hybrids.

The compound's role in structure-activity relationship studies is particularly significant in the context of carbonic anhydrase inhibition research. Studies of related sulfamoylbenzamide derivatives have revealed that the positioning of functional groups and the nature of linker elements can dramatically influence inhibitory activity against different carbonic anhydrase isoforms. The meta-positioning of the sulfamoyl group in this compound provides a specific structural framework for investigating how substitution patterns affect enzyme binding and selectivity.

Research into this compound and related compounds has contributed to advances in understanding the relationship between molecular structure and biological activity. The presence of both carbamate and sulfonamide functional groups within a single molecule creates opportunities for multiple modes of biological interaction, including enzyme inhibition, receptor binding, and cellular transport mechanisms. This multifunctional capability makes the compound valuable for exploring polypharmacology approaches in drug design.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₄S |

| Molecular Weight | 292.31 g/mol |

| Chemical Abstracts Service Number | 129513-94-6 |

| International Chemical Identifier Key | BPTSGABACXLUHY-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |

The compound has also gained attention in the development of new synthetic methodologies for creating sulfonamide-carbamate linkages. Patent literature has described various approaches to synthesizing related compounds, including one-pot procedures that combine carbamate formation with sulfonamide introduction. These synthetic developments have implications beyond the specific compound, contributing to the broader toolkit available for creating complex molecules with multiple functional groups.

Properties

IUPAC Name |

phenyl N-(3-sulfamoylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTSGABACXLUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Aminobenzenesulfonamide

The precursor for carbamate formation, 3-aminobenzenesulfonamide, is synthesized via the following steps:

Step 1: Sulfonation of Nitrobenzene

Nitrobenzene undergoes sulfonation with fuming sulfuric acid (20% oleum) at 100–110°C for 5–8 hours. This introduces a sulfonic acid group meta to the nitro group, yielding 3-nitrobenzenesulfonic acid.

Step 2: Conversion to Sulfonyl Chloride

3-Nitrobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane at reflux (40–60°C) for 2–4 hours to form 3-nitrobenzenesulfonyl chloride.

Step 3: Amination to Sulfonamide

The sulfonyl chloride reacts with aqueous ammonia (25% NH₃) at 0–5°C for 2 hours, producing 3-nitrobenzenesulfonamide. The product is isolated via filtration and washed with cold water.

Step 4: Reduction of Nitro Group

Catalytic hydrogenation of 3-nitrobenzenesulfonamide using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 12 hours yields 3-aminobenzenesulfonamide. Alternatively, Sn/HCl reduction can be employed.

Carbamate Formation

The final step involves reacting 3-aminobenzenesulfonamide with phenyl chloroformate:

Reaction Conditions

- Reagents : 3-Aminobenzenesulfonamide (1.0 equiv), phenyl chloroformate (1.2 equiv), triethylamine (2.0 equiv).

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

- Temperature : 0–5°C for 2 hours, followed by stirring at room temperature for 12 hours.

Yield and Characterization

- Yield : 70–85% (white crystalline solid).

- 1H NMR (DMSO-d₆) : δ 8.25 (s, 1H, NH), 7.95–7.45 (m, 8H, aromatic), 3.15 (s, 2H, SO₂NH₂).

- HRMS : [M + H]⁺ calculated for C₁₃H₁₁N₂O₄S: 307.0382, found 307.0385.

Alternative Pathways

- Isocyanate Route : Reacting 3-sulfamoylphenol with phenyl isocyanate in pyridine at 60°C for 6 hours (yield: 60–70%).

- Reductive Amination : Using 3-nitrobenzenesulfonamide and formaldehyde in methanol with sodium cyanoborohydride (yield: 65%).

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chloroformate Route | High yield, scalable | Requires anhydrous conditions |

| Isocyanate Route | Mild conditions | Lower yield, side reactions |

| Reductive Amination | Avoids nitro reduction | Requires stoichiometric reducing agents |

Applications and Derivatives

Phenyl N-(3-sulfamoylphenyl)carbamate serves as a precursor for:

- Antimicrobial Agents : Hybrid sulfonamide-carbamates show activity against E. coli and S. aureus.

- Carbonic Anhydrase Inhibitors : Derivatives inhibit hCA isoforms (IC₅₀: 8–12 nM).

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl carbamates .

Scientific Research Applications

Phenyl N-(3-sulfamoylphenyl)carbamate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Substituent Variations on the Aromatic Ring

Ethyl N-(3-fluorophenyl)carbamate (CAS 403-92-9)

- Structure : Ethyl carbamate with a 3-fluorophenyl group.

- Molecular formula: C₉H₁₀FNO₂.

- Molecular weight : 183.18 g/mol.

- Key properties : Higher lipophilicity (XLogP3 = 2.4) due to the fluorine atom, which also enhances metabolic stability. Used in medicinal chemistry for its electronic effects .

Ethyl N-(3-chloro-4-methylphenyl)carbamate

- Structure : Chloro and methyl substituents on the phenyl ring.

- Methyl groups may alter metabolic pathways .

Methyl(phenyl)carbamate 4c

Functional Group Modifications

Phenylmethyl N-(2-formylphenyl)carbamate (CAS 127506-06-3)

- Structure : Incorporates a formyl group (–CHO) on the phenyl ring.

- Molecular formula: C₁₅H₁₃NO₃.

- Key properties : The formyl group introduces reactivity for further derivatization (e.g., Schiff base formation) in drug design .

(3-pentan-3-ylphenyl) N-methyl-N-nitrosocarbamate (CAS 62573-57-3)

- Structure : Nitroso (–N–N=O) and pentyl substituents.

- Key properties: Nitroso groups are mutagenic and carcinogenic, limiting therapeutic use but relevant in toxicology studies .

Anticancer and Antimetastatic Carbamates

- Latrunculin A derivatives : C-17-O-carbamates with benzyl or phenyl groups inhibit HIF-1 activation in prostate cancer cells. Structural analogs of phenyl N-(3-sulfamoylphenyl)carbamate may share similar antimetastatic mechanisms .

Cholinesterase Inhibitors

- 4-Trifluoromethylaniline carbamates : Exhibit IC₅₀ values <50 µM against BChE. The sulfamoyl group in this compound could mimic the trifluoromethyl group’s electronic effects .

Pesticidal Carbamates

Toxicity and Carcinogenicity

- Ethyl carbamate vs. vinyl carbamate: Vinyl carbamate is 100x more carcinogenic due to metabolic activation to electrophilic epoxides. Substituents like sulfamoyl may reduce toxicity by altering metabolic pathways .

Data Table: Comparative Analysis of Key Carbamates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Use | Toxicity Notes |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₂N₂O₄S | 292.31 | Sulfamoyl, phenyl | Building block, enzyme inhibition | Low (predicted) |

| Ethyl N-(3-fluorophenyl)carbamate | C₉H₁₀FNO₂ | 183.18 | Fluorine | Medicinal chemistry | Moderate |

| Methyl(phenyl)carbamate 4c | C₈H₉NO₂ | 151.16 | Methyl, phenyl | BChE inhibitor (IC₅₀ = 1.97 µM) | Low |

| Propham | C₁₀H₁₁NO₂ | 179.20 | Isopropyl | Pesticide | High (environmental persistence) |

| Vinyl carbamate | C₃H₅NO₂ | 87.08 | Vinyl | Carcinogen | Very high |

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., sulfamoyl, fluorine) enhance solubility and target binding, while alkyl groups (e.g., methyl, isopropyl) increase lipophilicity .

- Synthetic Methods : Ultrasound-assisted synthesis reduces reaction times for carbamates from 24 hours to 30–45 minutes, improving efficiency .

- Environmental Impact : Polar groups like sulfamoyl may reduce bioaccumulation compared to halogenated carbamates .

Biological Activity

Phenyl N-(3-sulfamoylphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of phenyl carbamate with sulfamoyl derivatives. The structural formula can be represented as follows:

This compound features a carbamate group linked to a sulfonamide moiety, which is known for enhancing biological activity through specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanism includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

- Receptor Modulation : Binding to receptors can modulate signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have also explored the antitumor potential of this compound. The compound demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 3.2 |

| A549 (lung cancer) | 4.8 |

These findings point towards its potential as an anticancer agent, warranting further investigation into its mechanism and efficacy in vivo.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on this compound reveal that modifications to the sulfonamide or carbamate groups can significantly impact biological activity. For instance, substituents at the para position of the phenyl ring have been shown to enhance potency against certain targets.

Case Studies

- Antimicrobial Efficacy : A study published in ResearchGate evaluated various sulfonamide hybrids, including this compound, demonstrating its superior activity compared to traditional antibiotics .

- Antitumor Properties : In a preclinical trial involving xenograft models, this compound exhibited significant tumor growth inhibition when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for phenyl N-(3-sulfamoylphenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 3-sulfamoylphenylamine with phenyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes temperature control (0–5°C to minimize side reactions) and stoichiometric adjustments to enhance yield . For complex derivatives, microwave-assisted synthesis or catalytic methods (e.g., using DMAP) may improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the carbamate linkage and sulfamoyl group. Key signals include the carbamate NH (~8.5–9.5 ppm) and sulfamoyl SO protons (~3.3 ppm) .

- IR : Peaks at ~1700 cm (C=O stretch) and ~1320–1160 cm (SO asymmetric/symmetric stretches) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion consistency with the formula CHNOS .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) is standard. Purity >98% is typical for biological assays. TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative assessment .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

- Methodological Answer :

- Software Tools : SHELXL ( ) refines disordered regions via PART instructions and restraints. ORTEP-3 ( ) visualizes thermal ellipsoids to identify problematic atoms.

- Validation : PLATON ( ) checks for missed symmetry, voids, and hydrogen-bonding consistency. For twinned data, twin law refinement in SHELXL improves R-factor convergence .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound?

- Methodological Answer :

- Substituent Effects : Fluorination at the phenyl ring (e.g., 4-F) enhances metabolic stability but may reduce solubility (). Chlorination (e.g., 4-Cl) increases electrophilicity, improving enzyme inhibition ().

- Biological Impact :

| Substituent Position | Effect on Activity | Reference |

|---|---|---|

| 3-Sulfamoyl | Enhances target binding via H-bonding | |

| 4-Fluoro | Improves CNS permeability | |

| 2-Nitro | Increases cytotoxicity |

Q. How can molecular docking elucidate the mechanism of this compound in enzyme inhibition?

- Methodological Answer :

- Protocol : Use AutoDock Vina or Schrödinger Suite to dock the compound into target enzymes (e.g., carbonic anhydrase). Key steps:

Prepare protein (PDB: 3LXE) by removing water and adding hydrogens.

Define active site using GRID-based pharmacophore maps.

Validate docking poses via MD simulations (AMBER/CHARMM).

- Critical Parameters : Sulfamoyl group interactions with Zn in metalloenzymes are pivotal for inhibition .

Q. What strategies mitigate stability issues during biological assays (e.g., hydrolysis of the carbamate group)?

- Methodological Answer :

- Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis. Avoid basic conditions (pH >8).

- Storage : Lyophilize and store at -80°C under argon. Stability studies (HPLC monitoring) over 48 hours confirm degradation rates .

Data Analysis and Interpretation

Q. How should researchers address conflicting bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., MTT vs. resazurin for cytotoxicity).

- Meta-Analysis : Compare IC values from multiple sources (e.g., PubChem BioAssay) and apply statistical weighting. Contradictions often arise from cell line variability (e.g., HeLa vs. MCF-7) .

Q. What computational tools predict the pharmacokinetics of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates LogP (2.1 ± 0.3) and BBB permeability (CNS MPO score: 4.2).

- Metabolism : CYP450 isoform specificity (CYP3A4 > CYP2D6) is modeled via StarDrop .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.